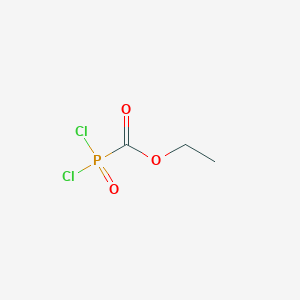
Ethyl Dichlorophosphorylformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylphosphonoformate, also known as ethyl diethoxyphospinylformate, is an organophosphorus compound with the molecular formula (C2H5O)2P(O)COOC2H5. It is a colorless liquid that is primarily used in organic synthesis and various chemical reactions. This compound is known for its versatility and reactivity, making it a valuable reagent in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylphosphonoformate can be synthesized through several methods. One common method involves the reaction of phosphorus oxychloride with ethanol in the presence of a base such as triethylamine. The reaction typically proceeds as follows: [ \text{POCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)COOC}_2\text{H}_5 + 3 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of ethylphosphonoformate often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethylphosphonoformate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonoformates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethylphosphonoformate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as an inhibitor in biochemical assays.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which ethylphosphonoformate exerts its effects involves its ability to act as a phosphorylating agent. It can transfer its phosphonoformate group to various substrates, thereby modifying their chemical properties. This reactivity is particularly useful in the inhibition of enzymes and the modification of biomolecules.
Molecular Targets and Pathways: Ethylphosphonoformate targets enzymes that are involved in phosphorylation processes. By inhibiting these enzymes, it can disrupt various biochemical pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Phosphonoformate: A simpler analog with similar reactivity.
Phosphonoacetate: Another related compound with similar applications.
Phosphinates: Compounds with similar phosphorus-containing functional groups.
Uniqueness: Ethylphosphonoformate is unique due to its ethoxy groups, which provide it with distinct reactivity and solubility properties. This makes it particularly useful in organic synthesis and as a versatile reagent in various chemical reactions.
Eigenschaften
Molekularformel |
C3H5Cl2O3P |
|---|---|
Molekulargewicht |
190.95 g/mol |
IUPAC-Name |
ethyl dichlorophosphorylformate |
InChI |
InChI=1S/C3H5Cl2O3P/c1-2-8-3(6)9(4,5)7/h2H2,1H3 |
InChI-Schlüssel |
MPTKFBJYKPUIGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)P(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















